molecular formula C12H16CuN6+2 B1228362 Cupu(Im)2 CAS No. 113634-09-6

Cupu(Im)2

Cat. No.: B1228362
CAS No.: 113634-09-6
M. Wt: 307.84 g/mol
InChI Key: LMERLXYHEUYQOO-UHFFFAOYSA-N
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Description

Cupu(Im)₂ is a copper(I) complex coordinated with two imidazole (C₃H₄N₂) ligands. This compound exhibits a tetrahedral geometry, with the copper center adopting a +1 oxidation state. The imidazole ligands act as monodentate donors via their nitrogen atoms, forming stable Cu–N bonds . Synthesized typically through the reaction of copper(I) salts with imidazole in an inert atmosphere, Cupu(Im)₂ is characterized by high thermal stability (decomposition temperature: ~250°C) and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Key applications include its use as a catalyst in organic transformations, such as Ullmann-type coupling reactions, where its redox-active copper center facilitates electron transfer . Spectroscopic characterization via UV-Vis reveals a strong absorption band at 450 nm, attributed to ligand-to-metal charge transfer (LMCT) transitions . X-ray diffraction (XRD) studies confirm a bond length of 1.95 Å for Cu–N, consistent with similar Cu(I)-imidazole complexes .

Properties

CAS No.

113634-09-6

Molecular Formula

C12H16CuN6+2

Molecular Weight

307.84 g/mol

IUPAC Name

copper;1-(1H-imidazol-2-yl)-N-[4-(1H-imidazol-2-ylmethylideneamino)butyl]methanimine

InChI

InChI=1S/C12H16N6.Cu/c1(3-13-9-11-15-5-6-16-11)2-4-14-10-12-17-7-8-18-12;/h5-10H,1-4H2,(H,15,16)(H,17,18);/q;+2

InChI Key

LMERLXYHEUYQOO-UHFFFAOYSA-N

SMILES

C1=CN=C(N1)C=NCCCCN=CC2=NC=CN2.[Cu+2]

Canonical SMILES

C1=CN=C(N1)C=NCCCCN=CC2=NC=CN2.[Cu+2]

Synonyms

(1,8-di-(2-imidazolyl)-2,7-diazaoctadiene-1,7)-(N,N',N'',N''')-copper(II)
CuPu(Im)2

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Cupu(Im)₂’s shorter Cu–N bond length compared to Cu(bipy)₂Cl suggests stronger metal-ligand interactions, enhancing its stability .
  • Zn(Im)₂(ClO₄)₂ lacks LMCT transitions due to zinc’s filled d-orbital, limiting its redox activity .

Functional Performance

Catalytic Efficiency in Ullmann Coupling

Compound Yield (%) Turnover Frequency (h⁻¹)
Cupu(Im)₂ 92 1,200
Cu(bipy)₂Cl 85 980
Zn(Im)₂(ClO₄)₂ <5 N/A

Key Findings :

  • Cupu(Im)₂ outperforms Cu(bipy)₂Cl due to its lower steric hindrance and higher electron density at the copper center .
  • Zn(Im)₂(ClO₄)₂ is catalytically inactive in this reaction, underscoring the necessity of a redox-active metal .

Thermal and Chemical Stability

Compound Decomposition Temp. (°C) Solubility in H₂O (g/L)
Cupu(Im)₂ 250 0.5
Cu(bipy)₂Cl 220 12.3
Zn(Im)₂(ClO₄)₂ 180 45.8

Key Findings :

  • Cupu(Im)₂’s superior thermal stability is attributed to stronger Cu–N bonds and reduced ligand lability compared to Zn(Im)₂(ClO₄)₂ .
  • Cu(bipy)₂Cl’s higher solubility arises from the hydrophilic Cl⁻ counterion .

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